molecular formula C14H11NO B13137660 4-(Hydroxy(phenyl)methyl)benzonitrile CAS No. 13391-47-4

4-(Hydroxy(phenyl)methyl)benzonitrile

Cat. No.: B13137660
CAS No.: 13391-47-4
M. Wt: 209.24 g/mol
InChI Key: OWRXYWOWZYCGKX-UHFFFAOYSA-N
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Description

4-(Hydroxy(phenyl)methyl)benzonitrile is an organic compound with the molecular formula C14H11NO It is characterized by the presence of a hydroxyl group attached to a phenylmethyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxy(phenyl)methyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-cyanobenzaldehyde with phenylboronic acid in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like toluene. The reaction proceeds via a Suzuki coupling mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as the employment of recyclable catalysts and solvents, is also gaining traction in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxy(phenyl)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(oxo(phenyl)methyl)benzonitrile.

    Reduction: The nitrile group can be reduced to an amine, yielding 4-(hydroxy(phenyl)methyl)benzylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution reactions.

Major Products:

    Oxidation: 4-(Oxo(phenyl)methyl)benzonitrile

    Reduction: 4-(Hydroxy(phenyl)methyl)benzylamine

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(Hydroxy(phenyl)methyl)benzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and hydroxyl groups.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which 4-(Hydroxy(phenyl)methyl)benzonitrile exerts its effects depends on the specific reaction or application. In general, the hydroxyl group can participate in hydrogen bonding and other interactions, while the nitrile group can act as a nucleophile or electrophile in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the phenyl and benzonitrile groups, which can stabilize or destabilize reaction intermediates.

Comparison with Similar Compounds

    4-(Hydroxyphenyl)methylbenzonitrile: Similar structure but with a hydroxyl group directly attached to the benzene ring.

    4-(Methoxy(phenyl)methyl)benzonitrile: Contains a methoxy group instead of a hydroxyl group.

    4-(Amino(phenyl)methyl)benzonitrile: Features an amino group in place of the hydroxyl group.

Uniqueness: 4-(Hydroxy(phenyl)methyl)benzonitrile is unique due to the presence of both a hydroxyl and a nitrile group, which allows for a diverse range of chemical reactions and applications. The combination of these functional groups provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

13391-47-4

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]benzonitrile

InChI

InChI=1S/C14H11NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9,14,16H

InChI Key

OWRXYWOWZYCGKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O

Origin of Product

United States

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